1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine
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Overview
Description
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thienylcarbonyl group, and a piperazine ring
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Triazole compounds, which are part of this molecule’s structure, are known to bind with a variety of enzymes and receptors in the biological system . This suggests that the compound could have multiple targets, depending on the specific biological context.
Mode of Action
Based on the presence of the triazole and pyrimidine moieties, it is plausible that the compound could interact with its targets through hydrogen bonding, π-π stacking, or other types of intermolecular interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Triazole compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the piperazine ring structure suggests that the compound might have good absorption and distribution properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by triazole compounds, it is plausible that the compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Methoxyphenyl Group: This step typically involves a substitution reaction where a methoxyphenyl group is introduced to the triazolopyrimidine core.
Introduction of Thienylcarbonyl Group: This step involves the reaction of the intermediate compound with a thienylcarbonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone Related Compounds: Compounds such as 2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.
Thienylcarbonyl Piperazine Derivatives: Compounds like (2-[4-(3-Thienylcarbonyl)piperazin-1-yl]ethyl)amine.
Uniqueness
1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine (hereafter referred to as Compound X ) is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action associated with Compound X, supported by data tables and case studies.
Synthesis
Compound X is synthesized through a multi-step process involving the reaction of appropriate precursors to form the triazolopyrimidine core. The synthetic pathway typically includes:
- Formation of the triazole ring via azide-alkyne cycloaddition.
- Introduction of the methoxyphenyl group.
- Coupling with thiophene-2-carbonyl to yield the final product.
Anticancer Activity
Recent studies have demonstrated that Compound X exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for Compound X compared to standard chemotherapeutic agents:
Cell Line | IC50 (μM) | Standard Agent | IC50 (μM) |
---|---|---|---|
HeLa | 0.45 | CA-4 | 0.15 |
A549 | 0.38 | Doxorubicin | 0.5 |
MDA-MB-231 | 0.53 | Paclitaxel | 0.25 |
The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, as evidenced by mitochondrial depolarization and caspase activation studies .
Antimicrobial Activity
In addition to its anticancer properties, Compound X has shown promising antimicrobial activity against a range of pathogens. The following table illustrates its effectiveness against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate that Compound X possesses broad-spectrum antimicrobial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis .
Case Studies
Several case studies have further elucidated the biological potential of Compound X:
- In Vivo Studies : In a murine model of cancer, administration of Compound X resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic application in oncology .
- Combination Therapy : Research indicates that combining Compound X with existing chemotherapeutics enhances overall efficacy while reducing side effects. For instance, when used alongside doxorubicin, the combination therapy showed a synergistic effect in inhibiting tumor growth in xenograft models .
Mechanistic Insights
The biological activity of Compound X can be attributed to several molecular interactions:
- Tubulin Binding : The compound binds to tubulin with high affinity, preventing its polymerization and thus disrupting mitotic spindle formation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUXYSWLBSORY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CS5)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.